Atorvastatin Impurity 16
CAS No.: 1450739-65-7
Cat. No.: VC0194433
Molecular Formula: C40H47FN2O8
Molecular Weight: 702.83
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1450739-65-7 |
|---|---|
| Molecular Formula | C40H47FN2O8 |
| Molecular Weight | 702.83 |
Introduction
Chemical Properties and Structure
The chemical properties of Atorvastatin Impurity 16 have been documented in scientific literature, although there are some notable discrepancies between sources regarding its fundamental characteristics.
Chemical Identity and Basic Properties
There is variation in the reported chemical properties of Atorvastatin Impurity 16 across different sources, as shown in the following table:
These discrepancies highlight the complexity of precisely identifying and characterizing pharmaceutical impurities, as well as potential variations in nomenclature or structural interpretations across different research entities.
Physicochemical Properties
The predicted physicochemical properties of Atorvastatin Impurity 16 include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 884.6±65.0 °C (Predicted) | |
| Density | 1.26±0.1 g/cm³ (Predicted) | |
| pKa | 4.30±0.10 (Predicted) |
It's important to note that these values are computationally predicted rather than experimentally determined, which introduces a degree of uncertainty. The compound likely shares some structural similarities with atorvastatin itself, potentially including the characteristic pyrrole ring and fluorophenyl moiety.
Formation and Origin
Synthetic Pathways
Atorvastatin Impurity 16 typically forms during the synthetic process of atorvastatin production. The complex multi-step synthesis of atorvastatin provides numerous opportunities for side reactions that can generate this impurity. Specific conditions that may promote its formation include:
-
Variations in reaction temperature or pH during synthesis
-
Presence of specific catalysts or reagents
-
Extended reaction times
-
Incomplete purification processes
Degradation Mechanisms
Beyond synthetic origins, Atorvastatin Impurity 16 can also form through degradation of the parent compound under certain conditions:
-
Exposure to strong acidic environments
-
Prolonged exposure to light, particularly UV radiation
-
Elevated temperatures during storage
-
Interaction with excipients in formulations
Understanding these formation pathways is essential for developing strategies to minimize impurity generation during manufacturing and to ensure product stability during its shelf life.
Analytical Methods for Detection
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) represents the gold standard for detecting and quantifying Atorvastatin Impurity 16 in pharmaceutical formulations. Various HPLC methods have been developed, with significant differences in efficiency:
| Method Type | Retention Time (min) | Resolution | Advantages |
|---|---|---|---|
| European Pharmacopoeia Method | 85 | Moderate | Official standard method |
| United States Pharmacopeia Method | 115 | Moderate | Official standard method |
| Newer Developed Methods | 7.5 | High | Significantly faster analysis time |
These chromatographic methods typically employ reverse-phase columns with UV detection, although mass spectrometry coupling provides enhanced sensitivity and specificity for impurity identification.
Spectroscopic Methods
Complementary to chromatographic techniques, spectroscopic methods including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)
These techniques provide structural confirmation and can be particularly valuable during the initial identification and characterization of the impurity.
Comparison with Other Atorvastatin Impurities
Atorvastatin Impurity 16 represents one of several known impurities associated with atorvastatin. A comparative analysis reveals distinctive characteristics:
| Impurity | Chemical Nature | Formation Pathway | Regulatory Significance |
|---|---|---|---|
| Atorvastatin Impurity 16 | Structure varies by source | Degradation/synthesis byproduct | Required monitoring |
| Atorvastatin Amide | Modified carboxylic acid group | Amidation reaction | Required monitoring |
| Atorvastatin Methyl Ester | Esterified carboxylic acid | Methylation during synthesis | Required monitoring |
| Atorvastatin Lactone | Cyclic ester form | Intramolecular esterification | Required monitoring |
| Atorvastatin O-Methyl | Methylated hydroxyl group | Side reaction during synthesis | Required monitoring |
This comparative analysis highlights the diverse chemical transformations that can occur during atorvastatin synthesis and storage, each generating distinct impurity profiles that must be monitored and controlled.
Research Findings and Applications
Use in Analytical Standards
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume